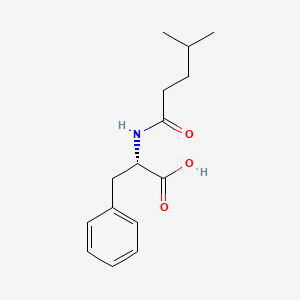

N-(4-Methylpentanoyl)-L-Phenylalanine

Description

N-(4-Methylpentanoyl)-L-Phenylalanine is a synthetic derivative of the amino acid L-phenylalanine, where the amino group is acylated with a 4-methylpentanoyl moiety. Such modifications are commonly employed to optimize bioavailability, receptor specificity, or enzymatic resistance in drug development .

Properties

IUPAC Name |

(2S)-2-(4-methylpentanoylamino)-3-phenylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO3/c1-11(2)8-9-14(17)16-13(15(18)19)10-12-6-4-3-5-7-12/h3-7,11,13H,8-10H2,1-2H3,(H,16,17)(H,18,19)/t13-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNFOUMUDOQSPKF-ZDUSSCGKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCC(=O)NC(CC1=CC=CC=C1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methylpentanoyl)-L-Phenylalanine typically involves the acylation of L-phenylalanine with 4-methylpentanoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

L-Phenylalanine+4-Methylpentanoyl chloride→this compound+HCl

The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at low temperatures to prevent side reactions .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Continuous flow reactors and automated synthesis systems are often employed to ensure consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(4-Methylpentanoyl)-L-Phenylalanine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to convert the carbonyl group into an alcohol.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium or hydrogen peroxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: New acyl derivatives.

Scientific Research Applications

N-(4-Methylpentanoyl)-L-Phenylalanine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Studied for its potential role in metabolic pathways and as a probe for enzyme activity.

Medicine: Investigated for its potential therapeutic effects, including its role as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals

Mechanism of Action

The mechanism of action of N-(4-Methylpentanoyl)-L-Phenylalanine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate for enzymes, leading to the formation of active metabolites. It may also bind to receptors, modulating their activity and triggering downstream signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds, derived from L-phenylalanine, exhibit structural or functional similarities to N-(4-Methylpentanoyl)-L-Phenylalanine. Key differences in synthesis, physicochemical properties, and applications are highlighted:

4-Nitro-L-Phenylalanine

- Structure: Introduces a nitro group (-NO₂) at the para position of the phenyl ring.

- Synthesis: Synthesized via nitration of L-phenylalanine using HNO₃/H₂SO₄ at 10°C, yielding a 90% product .

- Applications : Nitro groups are often precursors for aromatic amines in drug synthesis. Its electron-withdrawing nature alters electronic properties, influencing reactivity in peptide coupling or metal coordination.

- Contrast : Unlike the acylated derivative (target compound), the nitro group increases polarity and may reduce membrane permeability.

N-p-Tosyl-L-Phenylalanine

- Structure: Features a toluenesulfonyl (tosyl) group on the amino group.

- Properties : The sulfonyl group enhances steric bulk and resistance to proteolytic cleavage.

- Applications : Used as a protected intermediate in peptide synthesis. Tosyl derivatives are also studied for antimicrobial activity .

Neotame (N-[N-(3,3-Dimethylbutyl)-L-α-Aspartyl]-L-Phenylalanine 1-Methyl Ester)

- Structure : Combines L-phenylalanine with a 3,3-dimethylbutyl-aspartyl group and a methyl ester.

- Properties : A high-intensity sweetener with a molecular weight of 378.47 g/mol. It is 7,000–13,000 times sweeter than sucrose .

- Applications : Approved for food and pharmaceutical use due to stability and low caloric content.

- Contrast : The aspartyl linkage and ester group differentiate it from simpler acylated derivatives like the target compound, which may lack sweetening properties.

N-Trifluoroacetyl-L-Phenylalanine Trimethylsilyl Ester

- Structure : Includes a trifluoroacetyl (TFA) protecting group and a trimethylsilyl (TMS) ester.

- Properties: LogP (octanol/water) = 2.654, indicating moderate lipophilicity .

- Applications : Used in gas chromatography (GC) analysis due to volatility imparted by the TMS group.

- Contrast: The TFA group is highly electron-withdrawing, altering reactivity compared to aliphatic acyl groups like 4-methylpentanoyl.

L-Homophenylalanine

- Structure : Extends the side chain by one methylene group (-CH₂-) compared to L-phenylalanine.

- Properties : Increased steric bulk enhances chiral discrimination in drug synthesis .

- Applications : Used in protease inhibitors and antipsychotic agents.

- Contrast: Side-chain elongation differs from amino-group modifications, impacting binding specificity rather than metabolic stability.

Data Table: Key Structural and Functional Comparisons

Research Findings and Trends

- Synthetic Flexibility: Acylation with aliphatic groups (e.g., 4-methylpentanoyl) balances lipophilicity and metabolic stability, critical for CNS-targeting drugs.

- Thermodynamic Stability : Neotame’s stability under high temperatures and pH variations contrasts with nitro or sulfonyl derivatives, which may degrade under harsh conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.